molecular formula C8H6N2O4 B1630464 1,2,3,4-Cyclobutanetetracarboxdiimide CAS No. 4415-88-7

1,2,3,4-Cyclobutanetetracarboxdiimide

Cat. No. B1630464
CAS RN: 4415-88-7
M. Wt: 194.14 g/mol
InChI Key: NWRWMFOKSXWCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Cyclobutanetetracarboxdiimide (CBTDI) is a cyclic imide compound. It has a molecular formula of C8H6N2O4 and a molecular weight of 194.146 . It is a solid substance at 20°C and is sensitive to moisture . It is used in various scientific experiments.


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Cyclobutanetetracarboxdiimide is represented by the formula C8H6N2O4 . Further structural analysis would require more specific data or tools.


Physical And Chemical Properties Analysis

1,2,3,4-Cyclobutanetetracarboxdiimide is a solid at 20°C and has a molecular weight of 194.15 . It has a melting point of 350°C . It is sensitive to moisture .

Scientific Research Applications

  • DNA Repair and Photolyase Function : Cyclobutane pyrimidine dimers, related to 1,2,3,4-Cyclobutanetetracarboxdiimide, are major DNA photoproducts induced by UV radiation. DNA photolyase repairs DNA by breaking the cyclobutane ring of the dimer using visible light energy. Photolyases are proteins with two chromophore/cofactors, including FADH- and either methenyltetrahydrofolate (MTHF) or 8-hydroxy-5-deazariboflavin (8-HDF) (Sancar, 1994).

  • Polyimide Synthesis : A study demonstrates the synthesis of wholly alicyclic polyimides with high molecular weights using cyclobutanetetracarboxylic dianhydride. These polyimides exhibit high thermal stability, excellent transparency, and are readily soluble in polar aprotic solvents (Watanabe et al., 2002).

  • Photoproduct Formation in DNA : Research shows that binding of transcription factors in DNA creates hot spots for UV photoproducts, including cyclobutane dipyrimidines. This indicates that mutagenic DNA photoproducts may be tissue-specific in mammals (Pfeifer et al., 1992).

  • Anticancer Properties of Compounds : Certain Pt-bis(naphthalimide) complexes, including 1,1-cyclobutane dicarboxylate, exhibit potential antineoplastic properties. These compounds might have cytotoxic activity due to a combined effect of platination and intercalation, suggesting their role in cancer treatment (Perez et al., 1999).

  • Polyamic Ester and Polyimide Preparation : Research focusing on the interfacial polycondensation of cyclobutanetetracarboxylic acid dimethylester dichloride with diamines has led to the creation of high molecular weight polyamic esters and polyimides, which are thermally stable and exhibit properties useful in various industrial applications (Hasegawa et al., 1998).

properties

IUPAC Name

4,9-diazatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-5-1-2(6(12)9-5)4-3(1)7(13)10-8(4)14/h1-4H,(H,9,11,12)(H,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRWMFOKSXWCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C3C1C(=O)NC3=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167786
Record name Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Cyclobutanetetracarboxdiimide

CAS RN

4415-88-7
Record name Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4415-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Cyclobutanetetracarboxdiimide
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Cyclobutanetetracarboxdiimide
Reactant of Route 3
1,2,3,4-Cyclobutanetetracarboxdiimide
Reactant of Route 4
1,2,3,4-Cyclobutanetetracarboxdiimide
Reactant of Route 5
1,2,3,4-Cyclobutanetetracarboxdiimide
Reactant of Route 6
Reactant of Route 6
1,2,3,4-Cyclobutanetetracarboxdiimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.